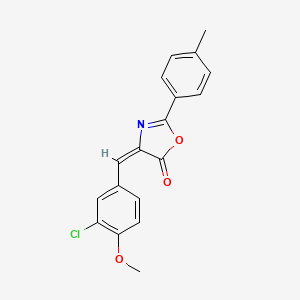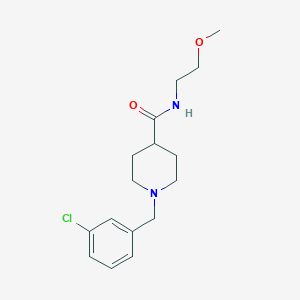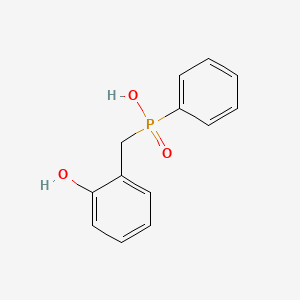
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as CMBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation is that 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivatives with improved potency and selectivity for cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in vivo, as well as its potential use in combination with other cancer therapeutics. Finally, the potential use of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in other disease states, such as inflammation and neurodegenerative disorders, should also be explored.
合成法
The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-chloro-4-methoxybenzaldehyde and 4-methylphenylacetic acid in the presence of a base, followed by cyclization with urea. The resulting product is a white crystalline solid with a melting point of 194-196°C.
科学的研究の応用
4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has anti-tumor activity and can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell death.
特性
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-3-6-13(7-4-11)17-20-15(18(21)23-17)10-12-5-8-16(22-2)14(19)9-12/h3-10H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVSSFZCIUSJS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-chloro-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)


![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
![2-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5183746.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)